molecular formula C20H16ClN5O2 B2432302 2-(2-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-84-9

2-(2-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2432302
CAS RN: 898446-84-9
M. Wt: 393.83
InChI Key: YVACAICLZCVLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require a deep understanding of organic chemistry. While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization, substitution, and condensation .

Scientific Research Applications

Purine Derivative Synthesis and Structural Analysis

Purine derivatives, such as 2-(2-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, have been synthesized and analyzed for their structural properties. For instance, the synthesis of novel purine derivatives of 1-aminocyclopropane-1-carboxylic acid and their X-ray crystal structure analysis reveals insights into the molecular configuration and intermolecular interactions of these compounds (Cetina et al., 2004).

Tautomerism in Purine Derivatives

Research into tautomeric pairs of dihydropurine derivatives, including 2,2-dimethyl-6-carbamoyl-9-phenyldihydropurines, has provided valuable information about the structural and chemical properties of purine compounds. This includes insights into hydrogen bonding and molecular conjugation, which are crucial for understanding the behavior of these compounds in biological systems (Beagley et al., 1995).

NMR Spectroscopy for Tautomer Detection

The use of low-temperature NMR spectroscopy to determine tautomerism in purine derivatives, including 6-chloropurine, has provided a method for identifying and distinguishing between different tautomeric forms. This technique is essential for accurate characterization of purine derivatives and their potential applications (Sečkářová et al., 2004).

Applications in Plant Growth Regulation

Studies on new purine derivatives have explored their potential plant-growth regulating properties. This research is significant for agricultural sciences, where such compounds could be used to influence plant growth and development (El-Bayouki et al., 2013).

Anticonvulsant Properties

Research has been conducted on purine derivatives, including 6-(alkylamino)-9-benzyl-9H-purines, to evaluate their anticonvulsant properties. These studies contribute to the development of new therapeutic agents for the treatment of seizures (Kelley et al., 1988).

Mechanism of Action

The mechanism of action for this compound is not clear without further information. If it’s a drug or biologically active compound, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has therapeutic potential, future research could focus on drug development and clinical trials. If it has interesting chemical properties, future research could explore these in more detail .

properties

IUPAC Name

2-(2-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-10-7-8-12(9-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-5-3-4-6-14(13)21/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACAICLZCVLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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